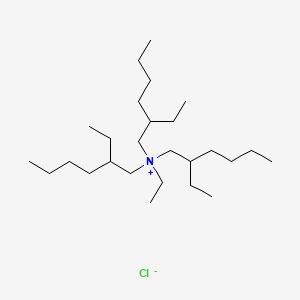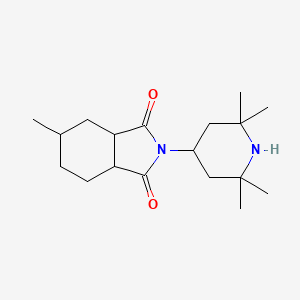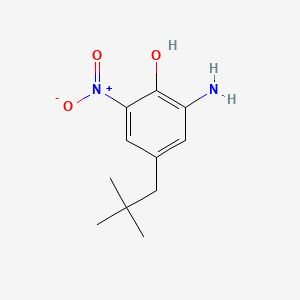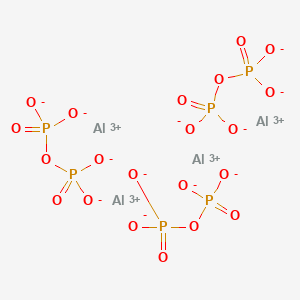
Ethyltris(2-ethylhexyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-ethylhexyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H56ClN and a molecular weight of 418.18254 . It is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
The synthesis of ethyltris(2-ethylhexyl)ammonium chloride typically involves the quaternization of ethylamine with 2-ethylhexyl chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyltris(2-ethylhexyl)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include alkyl halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyltris(2-ethylhexyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.
Medicine: Its surfactant properties make it useful in drug formulation and delivery systems.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mécanisme D'action
The mechanism by which ethyltris(2-ethylhexyl)ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of reactants. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents .
Comparaison Avec Des Composés Similaires
Ethyltris(2-ethylhexyl)ammonium chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant in various applications.
Benzalkonium chloride: Widely used as a disinfectant and preservative in pharmaceuticals and personal care products.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
This compound is unique due to its specific alkyl chain structure, which provides distinct surfactant properties and makes it suitable for specialized applications .
Propriétés
Numéro CAS |
94277-47-1 |
|---|---|
Formule moléculaire |
C26H56ClN |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
ethyl-tris(2-ethylhexyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
RHARHBAQMRERTL-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)

![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
